1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
Description
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine (molecular formula: C₁₀H₁₆N₄; molecular weight: 192.26 g/mol) is a heterocyclic compound featuring a piperazine core linked to a 5-methylimidazole moiety via a methylene bridge. This structure enables diverse pharmacological interactions, particularly in enzyme inhibition and receptor modulation. Its synthesis typically involves nucleophilic substitution or microwave-assisted coupling, as seen in related compounds (e.g., 70–78% yields for nitroimidazole-piperazine hybrids under microwave irradiation) .
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-9-10(12-8-11-9)7-14-5-3-13(2)4-6-14/h8H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
HRVHJPLBJOEBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two main starting materials:
- Piperazine derivatives (such as 1-methylpiperazine)
- Imidazole-containing compounds (such as 5-methyl-1H-imidazole-4-carbaldehyde or related electrophilic imidazole intermediates)
The key step is the formation of the methylene bridge linking the piperazine nitrogen to the imidazole ring, often achieved by nucleophilic substitution or reductive amination.
Specific Synthetic Routes
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 1-methylpiperazine or use of commercially available 1-methylpiperazine | Commercial or synthesized by methylation of piperazine | Ensures methyl substitution at N-1 |
| 2 | Synthesis of 5-methyl-1H-imidazole-4-carbaldehyde or equivalent electrophilic imidazole derivative | Oxidation or formylation of 5-methylimidazole | Provides reactive site for linkage |
| 3 | Coupling of 1-methylpiperazine with imidazole aldehyde via reductive amination | Use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in organic solvents (e.g., dichloromethane, methanol) | Forms the (5-methyl-1H-imidazol-4-yl)methyl substituent on piperazine nitrogen |
| 4 | Purification of the product by recrystallization or chromatography | Solvent systems depend on impurities and product solubility | Ensures high purity for research use |
Alternative Approaches
- Direct alkylation of 1-methylpiperazine with halomethyl-substituted imidazole derivatives under basic conditions
- Use of Mannich-type reactions involving formaldehyde and imidazole derivatives to generate the methylene bridge in situ
Reaction Conditions and Solvent Considerations
- Organic solvents such as dichloromethane, ethanol, or methanol are commonly employed
- Avoidance of toxic solvents like pyridine is preferred for industrial scalability
- Mild temperatures (room temperature to reflux) are typical to maintain compound stability
- Use of inert atmosphere (nitrogen or argon) may be necessary to prevent oxidation of sensitive groups
Research Discoveries and Optimization
- The reductive amination route is favored for its straightforwardness and good yields
- Reaction times vary from several hours to overnight to ensure completion
- Purification techniques such as column chromatography allow isolation of the pure compound with minimal side products
- Stability studies indicate the compound is stable under neutral to slightly acidic conditions but may degrade under strong acidic or basic environments, guiding purification and storage protocols
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range | Comments |
|---|---|---|
| Starting materials | 1-methylpiperazine, 5-methyl-1H-imidazole-4-carbaldehyde | Commercially available or synthesized |
| Solvents | Dichloromethane, methanol, ethanol | Avoid pyridine for safety |
| Reducing agents | Sodium triacetoxyborohydride, sodium cyanoborohydride | Mild, selective reductants |
| Temperature | 20–80 °C | Depends on solvent boiling point |
| Reaction time | 6–24 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, chromatography | Ensures >95% purity |
| Yield | Typically 60–85% | Varies with scale and conditions |
Summary of Preparation Insights from Literature
- The compound is synthesized mainly via nucleophilic substitution or reductive amination linking the piperazine nitrogen to the imidazole ring.
- Avoidance of toxic solvents and reagents is critical for industrial applications.
- Optimization of reaction time, temperature, and purification methods improves yield and purity.
- Analytical characterization (NMR, MS, IR) confirms structure and purity post-synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like THF.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the corresponding amines.
Scientific Research Applications
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the piperazine ring can interact with biological receptors, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Enzyme Inhibition
- FLT3 Inhibition: 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine () demonstrates that the piperazine moiety alone is insufficient for FLT3 inhibition; activity requires synergistic interaction with aminoisoquinoline groups . This contrasts with QW-4707, where the 5-methylimidazole-piperazine structure may inherently modulate enzyme targets due to its imidazole’s metal-coordinating ability.
- Cytochrome P450 2D6 Inactivation: A structurally distinct analog, 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP), inactivates CYP2D6 via apoprotein adduction, highlighting the role of imidazole substituents in metabolic interactions .
Anti-inflammatory Activity
- Compounds like AR-45a () show moderate anti-inflammatory activity (65–68% membrane stabilization) but poor in vivo efficacy, suggesting that piperazine-imidazole hybrids may require additional pharmacokinetic optimization .
Physicochemical Properties
Biological Activity
1-Methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
The compound's chemical structure can be described as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₄N₄ |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 150867-15-5 |
| IUPAC Name | 1-Methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine |
1-Methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine exhibits various biological activities, primarily through interactions with specific biological targets:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases, which are critical in cell signaling pathways related to cancer progression. For instance, it interacts with the ABL kinase domain, demonstrating potential in treating chronic myeloid leukemia (CML) by blocking the activity of BCR-ABL fusion proteins .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting effective antimicrobial activity .
Case Studies and Research Findings
Several studies have explored the biological activity of 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine:
- Anticancer Activity :
- Antimicrobial Efficacy :
- Pharmacokinetic Evaluation :
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine?
The synthesis typically involves coupling piperazine derivatives with functionalized imidazole precursors. For example:
- Mannich reaction : Substitution reactions using para-fluorophenyl-piperazine (pFPP) with imidazole derivatives under reflux conditions .
- Thiourea-based coupling : Reacting piperazine with di(1H-imidazol-1-yl)methanethione in THF, followed by purification via reversed-phase chromatography (e.g., acetonitrile/water with TFA) .
- Cyclization protocols : Utilizing phenyl hydrazine derivatives and refluxing in ethanol to form pyrazole intermediates, which are further functionalized .
Key considerations : Optimize reaction temperature (40–70°C) and solvent systems (THF, DCM) to avoid side reactions. Purification often requires column chromatography or crystallization .
Q. How should researchers characterize this compound, and what analytical methods are critical?
Essential characterization methods include:
- NMR spectroscopy : Confirm regiochemistry and purity via and NMR (e.g., δ 9.71 ppm for thiourea NH in DMSO-d6 ).
- LC/MS : Validate molecular weight and purity using electrospray ionization (ESI) in positive mode (e.g., Agilent Masshunter software for HRMS) .
- Elemental analysis : Verify stoichiometry of intermediates (e.g., thiourea derivatives) .
Note : Cross-reference spectral data with computational predictions (e.g., PubChem or EPA DSSTox entries) to resolve discrepancies .
Q. What are the recommended storage conditions and stability considerations?
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation .
- Stability : Avoid prolonged exposure to moisture or high temperatures (>40°C), which may degrade the imidazole-piperazine backbone .
- Handling : Use desiccants and monitor for color changes (e.g., yellowing indicates decomposition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case study : Inconsistent NMR shifts for thiourea derivatives (e.g., δ 3.47–4.05 ppm for piperazine protons) may arise from conformational flexibility. Use variable-temperature NMR or DFT calculations to model rotamer populations .
- LC/MS artifacts : Adduct formation (e.g., Na/K) can distort mass spectra. Compare spectra under different ionization conditions (positive/negative mode) .
- X-ray crystallography : Resolve ambiguous NOE correlations by growing single crystals in DMSO/EtOH mixtures .
Q. What strategies optimize reaction yields for derivatives with electron-deficient substituents?
- Electron-deficient pyridines : Use activating agents like POCl or SOCl to enhance nucleophilic substitution at the imidazole C4 position .
- Catalytic systems : Pd/C or CuI improves coupling efficiency for aryl halides (e.g., 3-nitropyridine derivatives) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .
Example : A 44% yield was achieved for N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-yl)piperazine-1-carbothioamide using THF at 70°C .
Q. How can researchers assess the compound’s reactivity with biomimetic nucleophiles (e.g., thiols, amines)?
- Thiol trapping : Incubate with glutathione (GSH) in PBS (pH 7.4) at 37°C and monitor adduct formation via LC/MS .
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with primary amines (e.g., glycine methyl ester) .
- Computational modeling : Predict electrophilic hotspots using molecular electrostatic potential (MEP) maps .
Q. What methodologies are used to evaluate potential toxicity in early-stage drug discovery?
Q. How can researchers address low aqueous solubility during formulation studies?
- Salt formation : Synthesize hydrochloride or maleate salts (e.g., 85% yield for 4-methylpiperazin-1-amine dihydrochloride) .
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without precipitating the compound .
- Nanoparticle encapsulation : Employ PLGA or liposomal carriers for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
